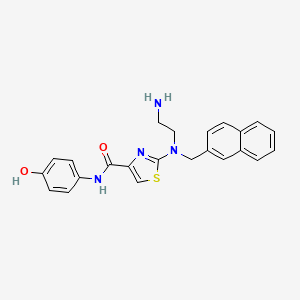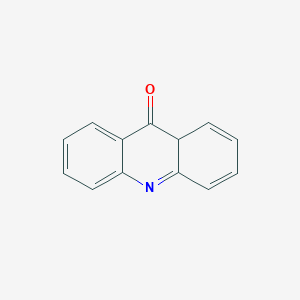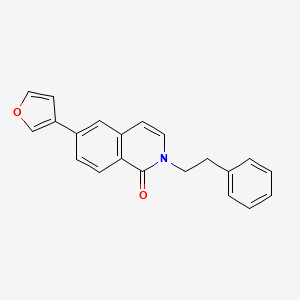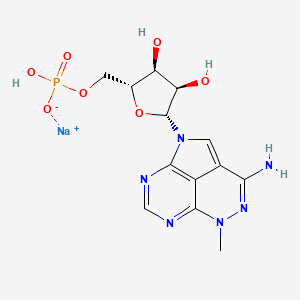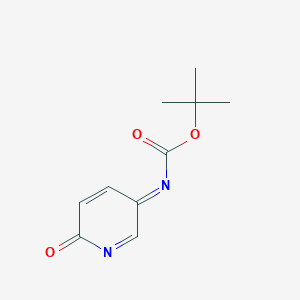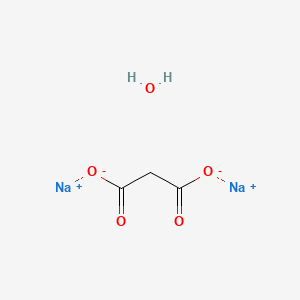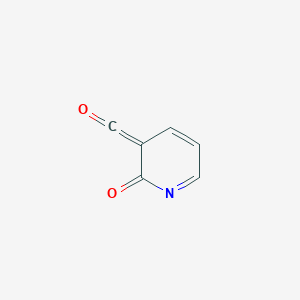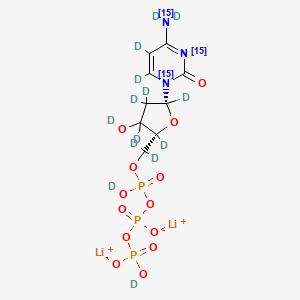
Deoxycytidine triphosphate-15N3,d14 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxycytidine triphosphate-15N3,d14 (dilithium) is a nucleoside triphosphate that is labeled with deuterium and nitrogen-15. This compound is used primarily in DNA synthesis and has applications in various fields such as real-time PCR, cDNA synthesis, and DNA sequencing .
Vorbereitungsmethoden
The preparation of Deoxycytidine triphosphate-15N3,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the deoxycytidine triphosphate molecule. The synthetic routes and reaction conditions for this compound are not explicitly detailed in the available literature, but it generally involves the use of isotope-labeled precursors and specific reaction conditions to achieve the desired labeling .
Analyse Chemischer Reaktionen
Deoxycytidine triphosphate-15N3,d14 (dilithium) undergoes various chemical reactions typical of nucleoside triphosphates. These reactions include:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The breakdown of the triphosphate group into monophosphate and diphosphate forms.
Substitution: Reactions where one functional group is replaced by another.
Common reagents used in these reactions include enzymes such as DNA polymerases and nucleases, which facilitate the incorporation and breakdown of the triphosphate group. The major products formed from these reactions are typically the monophosphate and diphosphate derivatives of deoxycytidine .
Wissenschaftliche Forschungsanwendungen
Deoxycytidine triphosphate-15N3,d14 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: Essential for DNA synthesis in various biological assays, including real-time PCR and cDNA synthesis.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the field of genetic research and molecular biology.
Industry: Employed in the production of isotope-labeled compounds for research and development purposes.
Wirkmechanismus
The mechanism of action of Deoxycytidine triphosphate-15N3,d14 (dilithium) involves its incorporation into DNA strands during DNA synthesis. The labeled isotopes (deuterium and nitrogen-15) allow for the tracking and quantification of the compound in various biological and chemical processes. The molecular targets include DNA polymerases, which incorporate the labeled nucleotides into the growing DNA strand, and nucleases, which can cleave the labeled DNA for further analysis .
Vergleich Mit ähnlichen Verbindungen
Deoxycytidine triphosphate-15N3,d14 (dilithium) is unique due to its specific isotope labeling. Similar compounds include:
Deoxycytidine triphosphate-13C9,15N3 (dilithium): Labeled with carbon-13 and nitrogen-15.
Deoxycytidine triphosphate-d14 (dilithium): Labeled with deuterium only.
Deoxycytidine triphosphate-15N3 (dilithium): Labeled with nitrogen-15 only.
These similar compounds are used in similar applications but differ in their specific isotope labeling, which can affect their use in certain types of research and analysis .
Eigenschaften
Molekularformel |
C9H14Li2N3O13P3 |
|---|---|
Molekulargewicht |
496.1 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O13P3.2Li/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;/q;2*+1/p-2/t5?,6-,8-;;/m1../s1/i1D,2D,3D2,4D2,5D,6D,8D,10+1,11+1,12+1,13D;;/hD4 |
InChI-Schlüssel |
JYCAZSFRQWDZGU-JTILZVMQSA-L |
Isomerische SMILES |
[2H]C1=C([15N](C(=O)[15N]=C1[15N]([2H])[2H])[C@]2(C(C([C@@](O2)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


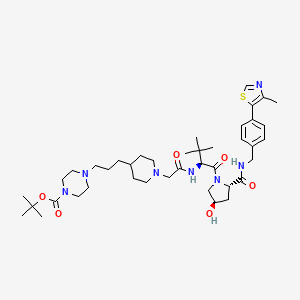
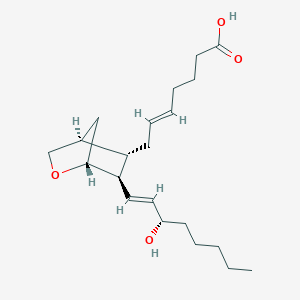
![1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid](/img/structure/B12365959.png)
